endo-BCN-PEG12-acid

SPAAC kinetics Bioorthogonal chemistry Strain-promoted cycloaddition

endo-BCN-PEG12-acid combines a low-lipophilicity BCN group for SPAAC with a monodisperse PEG12 chain (794 Da) for precise conjugate characterization. Its extended reach and symmetry prevent stereoisomer mixtures, ensuring reproducible PROTAC, ADC, and biolabeling results. Choose for superior aqueous solubility and minimal non-specific binding.

Molecular Formula C38H67NO16
Molecular Weight 793.9 g/mol
Cat. No. B607311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG12-acid
Synonymsendo-BCN-PEG12-acid
Molecular FormulaC38H67NO16
Molecular Weight793.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
InChIKeyVLDILOCSPCYAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is endo-BCN-PEG12-acid: Core Structure and Procurement-Relevant Specifications


endo-BCN-PEG12-acid is a heterobifunctional linker comprising an endo-bicyclo[6.1.0]nonyne (endo-BCN) strained alkyne, a monodisperse PEG12 spacer (twelve ethylene glycol units, ~528 Da), and a terminal carboxylic acid (-COOH) . The compound enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules while offering aqueous solubility and biocompatibility conferred by the PEG12 chain . Its molecular weight is 794.0 g/mol (exact mass 793.44598505) [1][2]. The carboxylic acid terminus provides a handle for covalent conjugation to primary amines via standard carbodiimide/NHS activation chemistry .

Why Generic Substitution Fails: Differentiating endo-BCN-PEG12-acid from Other BCN-PEG Linkers and Bioorthogonal Reagents


Simply interchanging BCN-based linkers without considering stereochemistry (endo vs. exo), PEG chain length, or alternative strained alkyne cores (e.g., DBCO) introduces significant experimental variability and risks compromising conjugate performance. The endo-BCN stereoisomer exhibits measurably faster SPAAC kinetics than exo-BCN . PEG12 provides approximately 1.8× greater extended chain length compared to PEG8, which directly influences hydrodynamic radius and in vivo circulation behavior [1]. Furthermore, BCN demonstrates reduced lipophilicity relative to DBCO, which can alter non-specific binding profiles in cellular imaging applications [2]. These quantifiable differences in reaction rate, spatial separation, and physicochemical properties directly impact conjugation efficiency, linker stability, and downstream assay reproducibility, making direct substitution without functional validation a high-risk procurement strategy.

endo-BCN-PEG12-acid: Product-Specific Quantitative Evidence Guide for Scientific Selection


endo-BCN Stereoisomer Demonstrates Approximately 10× Faster SPAAC Kinetics Than exo-BCN

The endo-BCN diastereomer exhibits a more compact bicyclic structure with higher ring strain (approximately 18 kcal/mol), resulting in SPAAC reaction rates with azides that are approximately 10-fold faster than the exo-BCN isomer . Rate constants for endo-BCN are reported in the range of 10³ to 10⁴ M⁻¹ s⁻¹, whereas exo-BCN displays correspondingly slower kinetics . This stereochemical differentiation is critical for applications requiring rapid bioconjugation under physiological conditions.

SPAAC kinetics Bioorthogonal chemistry Strain-promoted cycloaddition

PEG12 Spacer Provides ~1.8× Greater Extended Chain Length and Enhanced Solubility Relative to PEG8 Analogs

The PEG12 chain (twelve ethylene glycol units, molecular weight ~528 Da) offers approximately 1.8× greater extended chain length compared to PEG8 (eight units, ~352 Da), which translates to increased hydrodynamic radius and potentially longer in vivo circulation time [1][2]. Vendor technical datasheets indicate that PEG12-containing linkers typically exhibit superior aqueous solubility compared to shorter PEG analogs; for instance, PEG12 in methyltetrazine-PEG12-maleimide provides >50 mg/mL solubility in PBS, compared to 25 mg/mL for PEG4-maleimide and <5 mg/mL for non-PEGylated versions . While direct solubility data for endo-BCN-PEG12-acid is not reported in peer-reviewed literature, class-level inference from analogous PEG12-functionalized linkers supports the expectation of enhanced aqueous solubility relative to shorter PEG variants.

PEG linker Solubility Bioconjugation Pharmacokinetics

BCN Exhibits Reduced Lipophilicity and Favorable Physicochemical Profile Compared to DBCO

BCN-based reagents offer lower lipophilicity than dibenzocyclooctyne (DBCO) analogs, which can reduce non-specific background staining in intracellular imaging applications [1][2]. A 2024 study comparing BCN-dye and DBCO-dye conjugates demonstrated that BCN-based reagents exhibited reduced non-specificity during intracellular bioconjugation using SPAAC [1]. Additionally, BCN contains a plane of symmetry that prevents the formation of stereoisomeric product mixtures upon conjugation—a property not shared by DBCO [2]. Rate constants for BCN with aromatic azides are reported to be even faster than those for DBCO [2].

Bioorthogonal chemistry Lipophilicity SPAAC Intracellular imaging

endo-BCN Enables Fluorescence Quenching Reduction in SPAAC Products Unattainable with exo-BCN

A 2023 study published in ACS Omega demonstrated that only the endo-BCN diastereomer could reduce the level of fluorescence quenching in SPAAC reaction products, a property attributed to the extended tricyclic fused ring systems present in endo-BCN adducts [1]. This effect was confirmed by synthesizing a fluorescence always-on construct through substitution of endo-BCN for exo-BCN in a previously reported chemical probe characterized with good contact fluorescence quenching [1]. Furthermore, bis-endo-BCN was successfully exploited to conjugate BSA with a 5-FAM derivative compound, whereas exo-BCN-based products did not augment contact fluorescence quenching [1].

Fluorescence quenching SPAAC Chemical probe design Diastereomer differentiation

endo-BCN-PEG12-acid: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring Optimal Spatial Separation and Aqueous Solubility

endo-BCN-PEG12-acid serves as a PEG-based PROTAC linker, joining the E3 ligase ligand and target protein ligand . The PEG12 spacer (approximately 1.8× longer than PEG8) provides extended separation between the two functional moieties, which can be critical for achieving productive ternary complex formation and efficient ubiquitination [1]. The enhanced aqueous solubility of the PEG12 chain reduces aggregation and improves the physicochemical properties of the final PROTAC molecule, facilitating cellular permeability and activity assessment [2].

Live-Cell and In Vivo Bioorthogonal Labeling Leveraging Fast endo-BCN SPAAC Kinetics

The approximately 10× faster SPAAC kinetics of endo-BCN relative to exo-BCN make endo-BCN-PEG12-acid particularly suitable for time-sensitive bioorthogonal labeling in live-cell or in vivo settings. The copper-free reaction proceeds efficiently under physiological conditions without cytotoxic catalysts, while the PEG12 chain minimizes non-specific protein adsorption . This combination enables rapid, specific conjugation of azide-functionalized probes to target biomolecules with reduced background.

Fluorescence Turn-On Probe Development Exploiting endo-BCN Stereospecific Quenching Reduction

The stereospecific ability of endo-BCN to reduce fluorescence quenching in SPAAC products—a property not exhibited by exo-BCN [3]—enables the design of fluorescence turn-on chemical probes for detecting enzyme activities and biomolecular interactions. The carboxylic acid terminus of endo-BCN-PEG12-acid facilitates covalent attachment to amine-containing biomolecules or surfaces, while the PEG12 spacer ensures adequate separation to preserve fluorescence signal integrity.

Antibody-Drug Conjugate (ADC) and Bioconjugate Assembly Requiring Defined Linker Length

The monodisperse PEG12 spacer in endo-BCN-PEG12-acid provides a defined, reproducible extended length (~4.5–5.0 nm) that is essential for optimizing drug-to-antibody ratio (DAR) and conjugate homogeneity in ADC development . The carboxylic acid can be activated to NHS ester for amine conjugation, while the BCN group remains available for subsequent SPAAC with azide-functionalized payloads. Compared to PEG8 analogs, the longer PEG12 chain may better accommodate bulky payloads and reduce steric interference [1].

Technical Documentation Hub

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